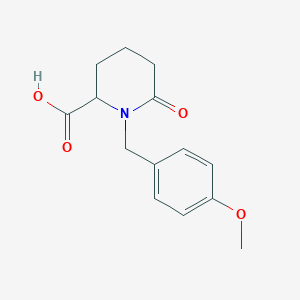

1-(4-Methoxybenzyl)-6-oxopiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-19-11-7-5-10(6-8-11)9-15-12(14(17)18)3-2-4-13(15)16/h5-8,12H,2-4,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSWBKQEUIDKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(CCCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxybenzyl)-6-oxopiperidine-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-oxopiperidine-2-carboxylic acid derivatives with 4-methoxybenzyl halides. The reaction conditions often include the use of bases like sodium hydride or potassium carbonate in organic solvents such as DMF or DMSO. The yield and purity of the synthesized compound can be optimized through various purification techniques, including recrystallization and chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related piperidine derivatives. For instance, compounds with similar structural motifs have shown considerable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from <0.008 to 32 µg/mL . While specific data for this compound is limited, the structural similarity suggests potential effectiveness against bacterial strains.

Anticancer Activity

The anticancer potential of piperidine derivatives has been a focus of research. A study demonstrated that compounds containing piperidine rings exhibit selective cytotoxicity towards various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival . The specific mechanisms of action for this compound remain to be elucidated but warrant further investigation.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic applications of this compound. For example, related compounds have been shown to inhibit angiotensin-converting enzyme (ACE) with I50 values indicating potent activity . Given the structural characteristics of this compound, it may exhibit similar enzyme inhibitory effects, which could be beneficial in treating hypertension and cardiovascular diseases.

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

- Antimycobacterial Activity : A series of piperidinyl derivatives were tested against Mycobacterium tuberculosis, showing promising results with MIC values as low as 0.125 µg/mL . This indicates a potential avenue for exploring the efficacy of this compound against resistant strains.

- Cytotoxicity in Cancer Models : Research on structurally similar compounds revealed selective cytotoxic effects on breast and lung cancer cell lines, suggesting that further studies on this compound could uncover its potential as an anticancer agent .

Data Table: Biological Activities Comparison

Comparison with Similar Compounds

(S)-N-(4-Methoxybenzyl)-6-oxo-N-(4-(trimethylsilyl)but-2-en-1-yl)piperidine-2-carboxamide

- Core Structure : Piperidine-2-carboxamide with 6-oxo group.

- Key Substituents : 4-Methoxybenzyl and 4-(trimethylsilyl)but-2-en-1-yl groups on the nitrogen.

- Synthesis : Uses EDC/HOBt-mediated coupling of 6-oxopiperidine-2-carboxylic acid with a substituted amine .

- Mass Spectrometry : m/z = 389.29 [M + H]+ .

- Comparison : Shares the 6-oxopiperidine-2-carboxylic acid backbone but includes a trimethylsilyl group, which may alter lipophilicity and metabolic stability compared to the unmodified carboxylic acid derivative.

Functional Analogs

3-((4-Methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic Acid

1-(4-Methoxybenzyl)-1H-indole-6-carboxylic Acid

- Core Structure : Indole with carboxylic acid at position 4.

- Key Substituents : 4-Methoxybenzyl group on the nitrogen.

- Synthesis : Prepared via LiOH-mediated hydrolysis of a methyl ester precursor .

- Comparison: The indole core provides aromaticity and planar geometry, contrasting with the non-aromatic piperidine. Both compounds share synthetic strategies (e.g., carbodiimide coupling agents).

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Its presence in both piperidine and indole derivatives suggests versatility in scaffold design .

Impact of Core Structure: Piperidine derivatives (e.g., 6-oxopiperidine-2-carboxylic acid) offer conformational flexibility, suitable for targeting enzymes with deep binding pockets. Quinoxaline and indole cores provide rigidity and aromaticity, favoring interactions with flat enzymatic active sites (e.g., DprE1 or kinase domains) .

Synthetic Commonalities : EDC/HOBt-mediated coupling is widely used for carboxylic acid activation, indicating scalable synthesis routes for 4-methoxybenzyl-containing compounds .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 1-(4-Methoxybenzyl)-6-oxopiperidine-2-carboxylic acid typically begins with an amino acid derivative such as (S)-2-aminoadipic acid or its salts. The key synthetic steps involve:

- Formation of a Schiff base intermediate by condensation of the amino group with a 4-methoxybenzaldehyde.

- Reduction of the imine intermediate to form an N-substituted amino acid derivative.

- Cyclization under reflux conditions to form the piperidine ring with a 6-oxo substituent.

- Purification and crystallization to obtain the final carboxylic acid product.

This approach is consistent with methods used for similar oxopiperidine carboxylic acids, as reported in peer-reviewed chemical literature.

Stepwise Preparation Method

Step 1: Schiff Base Formation

- The disodium salt of (S)-2-aminoadipic acid is dissolved in an appropriate solvent such as ethanol.

- A solution of 4-methoxybenzaldehyde is added dropwise at room temperature.

- The mixture is stirred for an extended period (e.g., 72 hours) to ensure complete formation of the imine intermediate (Schiff base).

Step 2: Reduction of the Schiff Base

- Sodium borohydride is added portion-wise at low temperature (0 °C) to reduce the imine to the corresponding amine.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 3.5 hours).

- The product is extracted with an organic solvent such as ether.

- The aqueous layer is acidified with hydrochloric acid to precipitate the crude N-(4-methoxybenzyl) amino acid derivative.

Step 3: Cyclization to Form the Oxopiperidine Ring

- The crude amino acid derivative is suspended in water and refluxed for about 8 hours.

- Cooling the reaction mixture leads to crystallization of the target compound.

- The solid is collected by filtration, washed, and dried to yield this compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Schiff base formation | (S)-2-aminoadipic acid + 4-methoxybenzaldehyde | Room temperature | 72 hours | N/A | Stirred until completion |

| Reduction | Sodium borohydride in ethanol | 0 °C to RT | 3.5 hours | N/A | Portion-wise addition at 0 °C |

| Acidification | HCl (1:1) | 0-5 °C | Until precipitate forms | N/A | Crude product isolation |

| Cyclization (reflux) | Reflux in water | 100 °C (reflux) | 8 hours | 73 | Final crystallization and purification |

The overall yield for the cyclization step is approximately 73%, indicating a good efficiency for the formation of the oxopiperidine ring.

Purification and Characterization

- The final product is obtained as colorless crystals.

- Purity is typically confirmed by spectral methods such as ^1H and ^13C NMR, and by HPLC.

- X-ray crystallography confirms the molecular structure, showing the piperidine ring in a chair conformation and the benzyl substituent at a dihedral angle of ~61° to the ring plane.

- The crystalline packing is stabilized by strong intermolecular hydrogen bonds (O-H···O) and weak intramolecular interactions (C-H···O).

Alternative and Related Preparation Methods

Other related preparation methods for N-benzyl-3-oxopiperidine derivatives involve:

- Alkylation of N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate in the presence of alkali to form intermediates.

- Subsequent cyclization and acidification steps to yield the oxopiperidine carboxylic acid or its esters.

- Use of various organic solvents such as methanol, ethanol, toluene, benzene, ethyl acetate, tetrahydrofuran, and dichloromethane.

- Alkali bases including sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, sodium tert-butoxide, and others are employed depending on the step.

These methods emphasize high yield (up to 97%) and purity (up to 99.5% by HPLC), suitable for industrial scale production.

Summary Table of Key Preparation Methods

Research Findings and Practical Notes

- The use of (S)-2-aminoadipic acid ensures optical purity of the product, important for pharmaceutical applications.

- The Schiff base formation and reduction steps require careful temperature control to avoid side reactions.

- Cyclization in aqueous reflux conditions is efficient and environmentally benign.

- Crystallization from acidic aqueous solutions is a reliable purification step.

- The choice of organic solvent and alkali base can be optimized for yield and purity depending on scale and equipment.

- The described methods have been validated by spectral and crystallographic analysis, confirming the molecular integrity and stereochemistry of the product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(4-Methoxybenzyl)-6-oxopiperidine-2-carboxylic acid?

- Answer: Synthesis typically involves multi-step organic reactions, such as:

- Coupling reactions (e.g., amide bond formation between the piperidine core and 4-methoxybenzyl group).

- Oxidation steps to introduce the 6-oxo group on the piperidine ring.

- Purification via column chromatography or HPLC to isolate intermediates and final products .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for its handling?

- Answer: Solubility is assessed using polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s carboxylic acid and methoxybenzyl groups.

- Method: Conduct phase-solubility studies by dissolving the compound incrementally in solvents at varying pH levels (1–13) and temperatures (4–60°C). Monitor solubility via UV-Vis spectroscopy or gravimetric analysis .

Q. What analytical techniques are critical for characterizing its stereochemistry?

- Answer:

- Chiral HPLC or X-ray crystallography to resolve enantiomers (if present).

- Circular Dichroism (CD) to confirm absolute configuration.

- 2D-NMR (e.g., NOESY) to analyze spatial proximity of substituents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 6-oxopiperidine ring under nucleophilic conditions?

- Answer: The 6-oxo group increases electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., in esterification or amidation).

- Experimental Design:

- Perform kinetic studies under varying pH and nucleophile concentrations.

- Use DFT calculations to model transition states and predict regioselectivity .

Q. How do stereochemical variations at the piperidine ring influence bioactivity?

- Answer:

- Case Study: Compare enantiomers in enzyme inhibition assays (e.g., proteases or kinases).

- Data Analysis: Use dose-response curves to quantify IC50 differences. For example, (R)- vs. (S)-configurations may show divergent binding affinities due to steric clashes with target proteins .

Q. What strategies resolve contradictions in reported solubility vs. stability data?

- Answer:

- Controlled Degradation Studies: Expose the compound to light, heat, or oxidizing agents, and monitor degradation via LC-MS.

- Cross-Validate Solubility Data: Compare results from dynamic light scattering (DLS) and Nephelometry to distinguish between true solubility and colloidal dispersion .

Q. How can computational tools predict interactions between this compound and biological targets?

- Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding with receptors (e.g., G-protein-coupled receptors).

- MD Simulations: Run 100-ns simulations to assess binding stability and entropy changes.

- Validation: Correlate computational predictions with surface plasmon resonance (SPR) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.